molecular formula C8H12N4O B2803688 N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide CAS No. 1934406-44-6

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide

Cat. No.: B2803688
CAS No.: 1934406-44-6
M. Wt: 180.211
InChI Key: RAFFBGVADRYFES-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with glyoxal in the presence of a base to form the imidazo[1,2-a]pyrazine core, followed by acetylation to introduce the acetamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .

Industry: The compound is also used in the development of materials with specific electronic properties. Its heterocyclic structure makes it suitable for use in the synthesis of conductive polymers and other advanced materials .

Mechanism of Action

The mechanism by which N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

  • tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
  • 3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid

Uniqueness: N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(13)11-8-5-10-7-4-9-2-3-12(7)8/h5,9H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFBGVADRYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934406-44-6
Record name N-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}acetamide
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